N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride
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Overview
Description
N-cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of spiro compounds, which are characterized by a unique three-dimensional structure that includes a spirocyclic junction. The presence of both chroman and piperidine moieties in its structure contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide hydrochloride typically involves a multi-step process. One common approach is the condensation of a chromanone derivative with a piperidine derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base catalyst to facilitate the condensation and cyclization reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
N-cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as spiro[chromane-2,4’-piperidine]-4-one derivatives and spiro[chroman-2,4’-piperidin]-4-one analogues .
Uniqueness
What sets N-cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide hydrochloride apart is its unique combination of chroman and piperidine moieties, which contribute to its diverse biological activities and potential therapeutic applications. The presence of the cyclopropyl group further enhances its chemical stability and biological activity .
Properties
Molecular Formula |
C18H25ClN2O2 |
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Molecular Weight |
336.9 g/mol |
IUPAC Name |
N-cyclopropyl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O2.ClH/c21-17(20-14-5-6-14)11-13-12-18(7-9-19-10-8-18)22-16-4-2-1-3-15(13)16;/h1-4,13-14,19H,5-12H2,(H,20,21);1H |
InChI Key |
OSHJBWVODZDAFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CC2CC3(CCNCC3)OC4=CC=CC=C24.Cl |
Origin of Product |
United States |
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